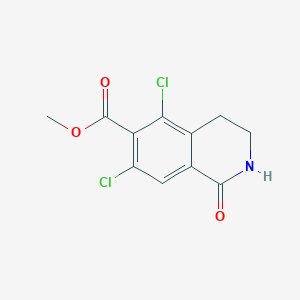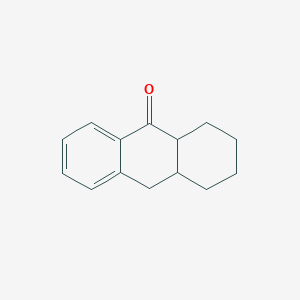
1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one is a chemical compound with the molecular formula C14H16O It is a derivative of anthracene, characterized by its hexahydro structure, which means it has six additional hydrogen atoms compared to the parent anthracene molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-anthracenone using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions often include a solvent such as ethanol or acetic acid to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of 6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of fully hydrogenated anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,10,10-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,45,8-dimethanonaphthalene:
6,7,8,8A,9,10-hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid: This compound is a derivative of phenanthrene with additional functional groups.
Uniqueness
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one is unique due to its specific hexahydro structure, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives
Propriétés
Numéro CAS |
3586-86-5 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2,3,4,4a,9a,10-hexahydro-1H-anthracen-9-one |
InChI |
InChI=1S/C14H16O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1,3,5,7,11,13H,2,4,6,8-9H2 |
Clé InChI |
QOTCSCVHPPXXQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




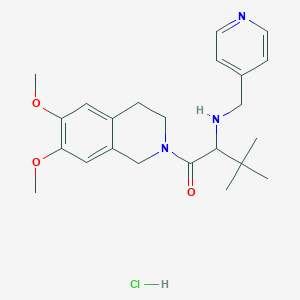

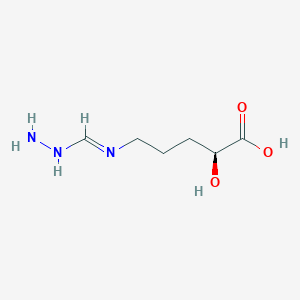

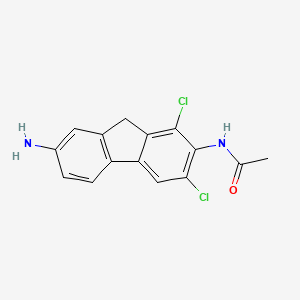
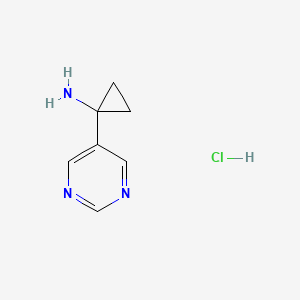
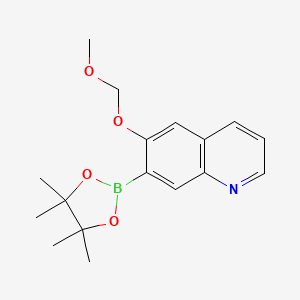
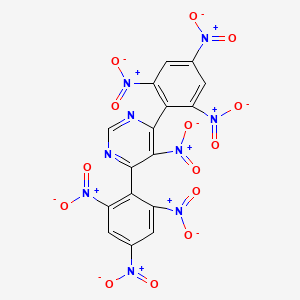
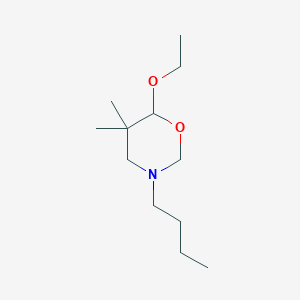
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
